Oxeladin citrate
Overview
Description
Synthesis Analysis
The synthesis of oxeladin citrate involves complex chemical processes aimed at achieving the desired molecular structure with therapeutic efficacy. Key studies detail high-performance liquid chromatographic (HPLC) methods for determining oxeladin citrate and its degradation products, emphasizing the precision in its synthesis and the stability of the compound under various conditions (El-Gindy, 2005).
Molecular Structure Analysis
The molecular structure of oxeladin citrate is crucial for its function as it determines the compound's interaction with biological molecules. Studies on the electrochemical synthesis of related oxazolidin-2-ones highlight the significance of the molecular framework in achieving the desired biological activity (Feroci et al., 2005).
Chemical Reactions and Properties
Oxeladin citrate's chemical reactivity, including its degradation kinetics and interaction with other substances, is essential for understanding its stability and behavior in pharmaceutical formulations. Research on its high-performance liquid chromatographic determination alongside its degradation products provides insight into these aspects (El-Gindy, 2005).
Physical Properties Analysis
The physical properties of oxeladin citrate, such as solubility, melting point, and crystalline structure, are integral to its formulation and efficacy as a pharmaceutical agent. These properties are meticulously designed and analyzed during the drug development process to ensure optimal performance.
Chemical Properties Analysis
Understanding oxeladin citrate's chemical properties, including pH stability, reactivity with other pharmaceutical agents, and its behavior under different environmental conditions, is crucial for its safe and effective use. Studies employing high-performance liquid chromatography (HPLC) for its analysis underline the importance of these properties (El-Gindy, 2005).
Scientific Research Applications
Cough Suppressant
- Application Summary: Oxeladin citrate is a highly potent and effective drug used to treat all types of cough of various etiologies . It is not related to opium or its derivatives, so treatment with oxeladin is free of risk of dependence or addiction .
Treatment of Allergic Cough
- Application Summary: Oxeladin citrate is used to treat allergic coughs . Allergic coughs are often caused by an overreaction of the immune system to allergens, such as pollen, dust, or certain foods .
- Methods of Application: Oxeladin citrate is administered orally. The dosage and frequency of administration depend on the severity of the cough .
- Results or Outcomes: Patients treated with Oxeladin citrate for allergic coughs often experience a reduction in cough frequency and severity .
Treatment of Infectious Cough
- Application Summary: Oxeladin citrate is used to treat coughs associated with infectious diseases, such as tracheitis, bronchitis, and pneumonia .
- Methods of Application: Oxeladin citrate is administered orally. The dosage and frequency of administration depend on the severity of the cough and the underlying infectious disease .
- Results or Outcomes: Treatment with Oxeladin citrate can help to alleviate the cough symptoms associated with these infectious diseases, improving patient comfort and potentially speeding up recovery .
Safety And Hazards
properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJFNUGVOFNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046608 | |
Record name | Oxeladin citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxeladin citrate | |
CAS RN |
52432-72-1, 16485-39-5 | |
Record name | Oxeladin citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52432-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | oxeladin citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxeladin citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxeladin dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-DIETHYLAMINOETHOXY)-ETHYL 2-ETHYL-2-PHENYLBUTYRATE CITRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXELADIN CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AEV5C340C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.